6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methoxyamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized under basic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with similar biological activities.
Uniqueness
6-Methoxy-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-methoxy-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2/c1-5-3-9-11-4-6(13-2)8(12)10-7(5)11/h3-4H,1-2H3,(H,10,12) |
InChI Key |
XSGGRSUTXDWDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)C(=CN2N=C1)OC |
Origin of Product |
United States |
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